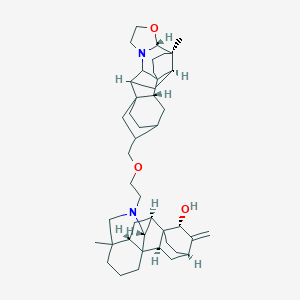

Pukeensine

Description

Pukeensine (CAS: 144442-84-2) is a naturally occurring organic compound with the molecular formula C₄₄H₆₄N₂O₃ and a molecular weight of 669.01 g/mol . It is classified as an amorphous powder and is isolated from Aconitum pukeense, a plant species within the Ranunculaceae family. Current literature highlights its isolation and preliminary characterization but lacks detailed mechanistic or clinical studies .

Properties

CAS No. |

144442-84-2 |

|---|---|

Molecular Formula |

C12H9F3N2O2 |

Molecular Weight |

669 g/mol |

IUPAC Name |

(8R,9S,11R,13R,15S,16S)-5-methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol |

InChI |

InChI=1S/C44H64N2O3/c1-25-26-7-13-42(37(25)47)30-21-31-39(2)8-4-10-43(31,34(42)18-26)35(30)45(24-39)14-16-48-23-28-22-41-12-6-27(28)19-33(41)44-11-5-9-40(3)32(44)20-29(41)36(44)46-15-17-49-38(40)46/h26-38,47H,1,4-24H2,2-3H3/t26-,27?,28?,29?,30-,31+,32-,33-,34-,35-,36?,37-,38-,39?,40-,41?,42?,43?,44?/m1/s1 |

InChI Key |

KVOUULIRGZGBLJ-KKRWWXOISA-N |

SMILES |

CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |

Isomeric SMILES |

C[C@@]12CCCC34[C@@H]1CC(C3N5[C@@H]2OCC5)C67[C@H]4CC(CC6)C(C7)COCCN8CC9(CCCC12[C@H]9C[C@H]([C@H]18)C13[C@H]2C[C@@H](CC1)C(=C)[C@H]3O)C |

Canonical SMILES |

CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |

Synonyms |

pukeensine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pukeensine involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the fused ring structures, followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is still in the experimental stage, with research focused on optimizing the yield and purity of the compound. The process involves large-scale synthesis using batch reactors, followed by purification steps such as crystallization and chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Pukeensine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced analogs .

Scientific Research Applications

Pukeensine has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: this compound has shown potential as a bioactive compound, with studies indicating its ability to interact with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of Pukeensine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pukeensine belongs to the diterpenoid alkaloid class, which includes structurally and functionally diverse compounds. Below is a comparative analysis with three analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Related Alkaloids

Structural Similarities and Differences

- Backbone Complexity: this compound’s large molecular framework (C₄₄) distinguishes it from smaller diterpenoid alkaloids like Songorine (C₂₂) and Lycoctonine (C₂₅). This size may influence its pharmacokinetic properties, such as membrane permeability .

- Nitrogen Content : this compound and Lycoctonine both incorporate tertiary amines, a feature associated with interactions with neurological targets .

Functional and Pharmacological Contrasts

- Bioactivity : Aconitine is well-documented for its sodium channel-blocking activity, leading to neurotoxicity, whereas this compound’s bioactivity remains uncharacterized .

- Therapeutic Potential: Songorine demonstrates antiarrhythmic effects in preclinical models, while Lycoctonine shows analgesic properties. This compound’s lack of comparable studies limits its therapeutic classification .

Methodological Challenges in Comparative Studies

- Conformational Analysis : PubChem3D-based comparisons reveal that this compound’s conformational flexibility exceeds that of rigid analogs like Aconitine, suggesting divergent binding affinities .

Research Implications and Gaps

- Structural Modeling : Computational studies (e.g., molecular docking) could predict this compound’s targets by leveraging data from Aconitine and Songorine .

- Biosynthetic Pathways: Comparative genomics of Aconitum species may clarify the evolutionary divergence of this compound’s biosynthesis from related alkaloids .

- Toxicity Profiling : Given Aconitine’s toxicity, this compound’s safety profile requires rigorous evaluation using in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.